

Mass Spectrometry of 3-Decene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Decene

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This guide provides a comprehensive overview of the mass spectrometry of **3-decene**, a ten-carbon alkene. Understanding the fragmentation behavior of this molecule under electron ionization (EI) is crucial for its identification and characterization in complex mixtures. This document details its mass spectral data, outlines common fragmentation pathways, and provides standardized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles of Alkene Mass Spectrometry

Upon entering a mass spectrometer, organic molecules are typically ionized by a high-energy beam of electrons, leading to the formation of a molecular ion ($M+\bullet$). For alkenes like **3-decene**, this ionization involves the removal of an electron from the π bond of the double bond. [1] The resulting molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, charged ions. The pattern of these fragment ions is characteristic of the original molecule's structure.

The fragmentation of alkenes is primarily governed by a few key mechanisms:

- **Allylic Cleavage:** This is the most significant fragmentation pathway for many alkenes. [1] It involves the breaking of a carbon-carbon single bond adjacent to the double bond (the allylic position). This cleavage is favored because it results in a resonance-stabilized allylic carbocation. [1]

- **Vinylic Cleavage:** This involves the cleavage of a bond directly attached to one of the double-bonded carbons. While possible, it is generally less favored than allylic cleavage.
- **McLafferty Rearrangement:** This rearrangement can occur in alkenes that possess a γ -hydrogen (a hydrogen atom on the third carbon from the double bond). It involves the transfer of this hydrogen to the double bond through a six-membered transition state, followed by cleavage of the bond between the α and β carbons.^[1]

Mass Spectrum of 3-Decene

The mass spectrum of **3-decene** is characterized by a series of fragment ions that provide structural information about the molecule. The molecular formula for **3-decene** is $C_{10}H_{20}$, with a molecular weight of approximately 140.27 g/mol.^{[2][3]}

Quantitative Data

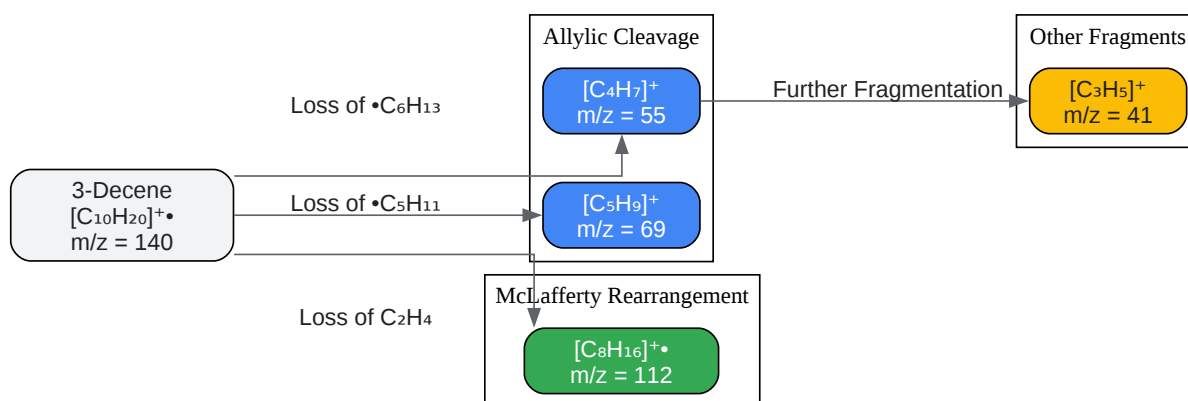
The following table summarizes the major ions observed in the electron ionization mass spectrum of **3-decene**, along with their relative intensities. The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^{[2][3]}

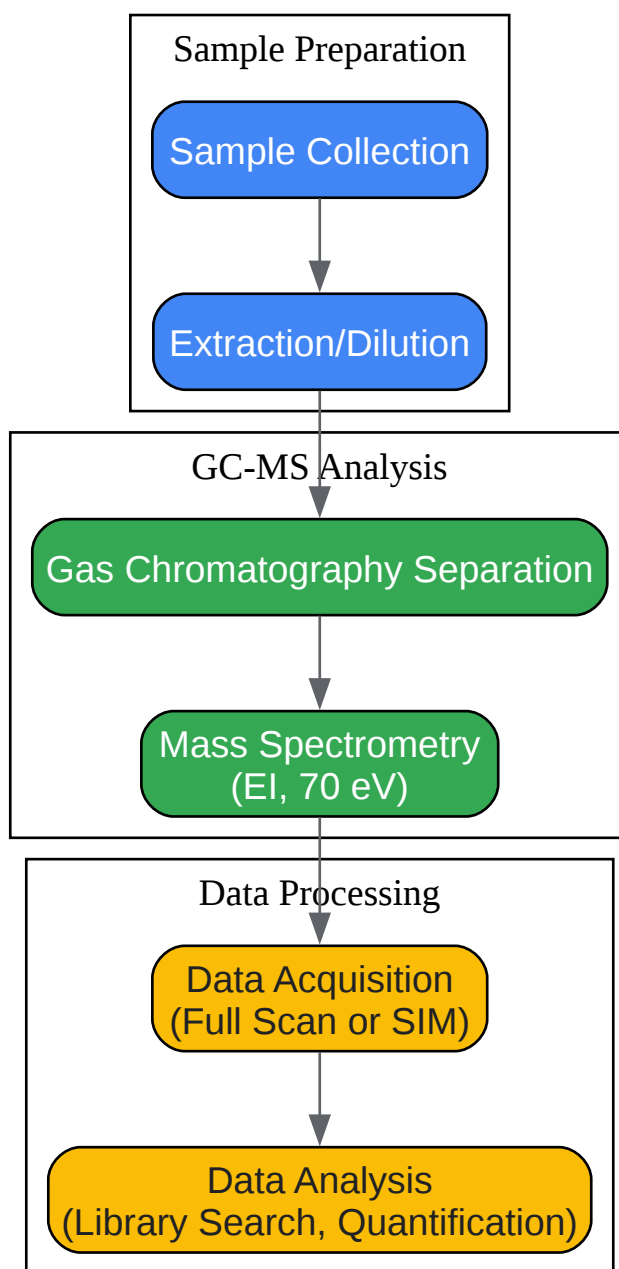
m/z	Relative Intensity (%)	Proposed Fragment Ion
41	100	$[C_3H_5]^+$ (Allyl Cation)
55	95	$[C_4H_7]^+$ (Butenyl Cation)
69	50	$[C_5H_9]^+$ (Pentenyl Cation)
83	25	$[C_6H_{11}]^+$ (Hexenyl Cation)
97	10	$[C_7H_{13}]^+$ (Heptenyl Cation)
112	5	$[C_8H_{16}]^{+\bullet}$ (Loss of C_2H_4)
140	<5	$[C_{10}H_{20}]^{+\bullet}$ (Molecular Ion)

Note: Intensities are approximate and can vary slightly between different instruments and experimental conditions.

Fragmentation Pathways of 3-Decene

The fragmentation of **3-decene** can be rationalized through the core principles of alkene mass spectrometry. The primary fragmentation pathways are illustrated below.





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References

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